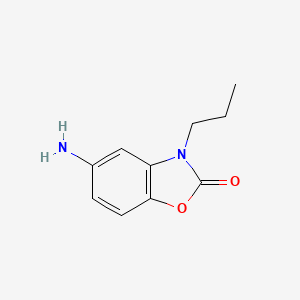

5-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-propyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-5-12-8-6-7(11)3-4-9(8)14-10(12)13/h3-4,6H,2,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRHLELHZYZODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)N)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization of 5 Amino 3 Propyl 2,3 Dihydro 1,3 Benzoxazol 2 One and Analogues

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present in a molecule. By analyzing the interaction of molecules with electromagnetic radiation, chemists can piece together a comprehensive picture of their structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H-NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of 5-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propyl group, and the protons of the amino group.

Interactive Data Table: ¹H-NMR Data for an N-Propyl Benzoxazolone Analogue

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| Propyl CH₂ (adjacent to N) | 3.87 | Triplet | 6.7 |

| Propyl CH₂ (middle) | 1.93 | Multiplet | |

| Aromatic Protons | 7.13 - 7.33 | Multiplet |

For this compound, the aromatic region would be different due to the presence of the amino group at the 5-position. This would likely result in three distinct aromatic signals, with coupling patterns indicative of their relative positions. The amino group itself would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C-NMR Spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The ¹³C-NMR spectrum of this compound is expected to show signals for the carbonyl carbon of the oxazolone (B7731731) ring, the aromatic carbons, and the carbons of the propyl group. The chemical shifts can be predicted based on data from analogues such as 6-bromo-1,3-benzoxazol-2(3H)-one and other N-substituted derivatives.

Interactive Data Table: ¹³C-NMR Data for a Benzoxazolone Analogue

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 153.97 |

| Aromatic C-O | 143.98 |

| Aromatic C-N | 129.83 |

| Aromatic C-Br | 113.02 |

| Aromatic CH | 126.41, 112.73, 111.20 |

| Propyl CH₂ (adjacent to N) | ~40-45 |

| Propyl CH₂ (middle) | ~20-25 |

| Propyl CH₃ | ~10-15 |

In the target molecule, the presence of the 5-amino group would significantly influence the chemical shifts of the aromatic carbons due to its electron-donating nature. The carbons of the propyl group would have chemical shifts in the typical aliphatic region.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the amino group, the C-H stretches of the aromatic ring and the propyl group, the C=O stretch of the cyclic carbamate (B1207046), and the C-N and C-O stretches.

Interactive Data Table: Expected FT-IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (Amino) | 3300 - 3500 |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 3000 |

| C=O stretch (Carbamate) | 1750 - 1780 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-N stretch | 1250 - 1350 |

| C-O stretch | 1000 - 1300 |

The presence of a strong absorption band around 1770 cm⁻¹ would be a clear indicator of the benzoxazolone carbonyl group. The N-H stretching vibrations of the primary amine would typically appear as two distinct bands in the region of 3300-3500 cm⁻¹.

HRMS is a powerful technique that provides the exact mass of a molecule with high precision. This allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms.

For this compound (molecular formula C₁₀H₁₂N₂O₂), the expected monoisotopic mass would be calculated. The HRMS analysis would yield a high-resolution mass-to-charge ratio ([M+H]⁺) that should match the theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. While specific HRMS data for the target compound is not available in the provided search results, data for analogues confirms the utility of this technique in elemental composition determination.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula.

For C₁₀H₁₂N₂O₂, the theoretical elemental composition would be:

Carbon (C): 62.49%

Hydrogen (H): 6.29%

Nitrogen (N): 14.57%

The experimental results from elemental analysis should be in close agreement (typically within ±0.4%) with these calculated values to provide strong evidence for the proposed molecular formula. Studies on various benzoxazolinone derivatives consistently report elemental analysis data that corroborates the structures proposed by spectroscopic methods. spectrabase.com

Interactive Data Table: Theoretical vs. Experimental Elemental Analysis

| Element | Theoretical % | Experimental % (Expected) |

| Carbon | 62.49 | 62.49 ± 0.4 |

| Hydrogen | 6.29 | 6.29 ± 0.4 |

| Nitrogen | 14.57 | 14.57 ± 0.4 |

Computational Chemistry and in Silico Modeling of 5 Amino 3 Propyl 2,3 Dihydro 1,3 Benzoxazol 2 One Derivatives

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is instrumental in understanding drug-receptor interactions by identifying optimal binding geometries and estimating the interaction energy. In the study of benzoxazolone derivatives, molecular docking has been employed to elucidate binding modes and affinities with various biological targets, including enzymes implicated in cancer and bacterial survival.

For instance, docking studies on benzoxazolone analogues with Staphylococcus aureus biotin (B1667282) protein ligase (SaBPL), a critical bacterial enzyme, have shown that derivatives with functional groups on either the benzene (B151609) or the pyrrole (B145914) ring exhibit enhanced binding efficacy compared to the simple benzoxazolone structure. Similarly, investigations into 4-Chloro-1,3-benzoxazole derivatives have utilized molecular docking to understand their binding affinity with anticancer receptor sites. These studies collectively highlight the utility of docking in rationalizing the structure-activity relationships of benzoxazolone-based compounds.

Protein-Ligand Binding Affinity Prediction

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which quantifies the strength of the interaction between the ligand and the protein. Lower energy values typically indicate a more stable and favorable interaction. Computational studies on various benzoxazole (B165842) and benzoxazolone derivatives have reported a range of binding affinities against different protein targets.

One study focusing on benzoxazolone derivatives as inhibitors for Staphylococcus aureus biotin protein ligase (SaBPL) reported Glide scores up to -7.49 and binding energies as low as -40.69 kcal/mol for substituted analogues, significantly stronger than the -4.37 score and -29.62 kcal/mol energy for the parent benzoxazolone. In another research effort, 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives were docked against the 4URO receptor, with one compound showing a maximum dock score of -8.0 kcal/mol.

| Derivative Class | Protein Target | Predicted Binding Affinity/Score |

|---|---|---|

| Substituted Benzoxazolones | Staphylococcus aureus biotin protein ligase (SaBPL) | -7.49 (Glide Score), -40.69 kcal/mol (Glide Energy) |

| Unsubstituted Benzoxazolone | Staphylococcus aureus biotin protein ligase (SaBPL) | -4.37 (Glide Score), -29.62 kcal/mol (Glide Energy) |

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan | 4URO Receptor | -8.0 kcal/mol (Dock Score) |

Identification of Key Amino Acid Residues in Binding Pockets

Beyond predicting affinity, molecular docking identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for stabilizing the ligand-receptor complex.

Studies on benzoxazolone and its derivatives have pinpointed key residue interactions across various targets:

HIV-1 Nucleocapsid Protein (NC): Virtual screening and docking studies revealed that the 2-benzoxazolinone (B145934) moiety fits into a hydrophobic pocket and establishes π-π interactions with the aromatic side chain of Trp37, a residue critical for NC function. Other key interactions involve H-bonds with residues such as Phe16, Lys33, Gly35, and Met46.

Thymidylate Synthase: In silico analysis of benzoxazole derivatives as anticancer agents showed interactions with key residues in the thymidylate synthase active site. For example, one derivative formed a hydrogen bond with LYS169A at a distance of 2.392 Å, while another interacted with ILE168A at 2.442 Å.

VEGFR-2: Molecular modeling of benzoxazole derivatives as VEGFR-2 inhibitors identified interactions with key residues like Leu35, Val43, Lys63, and Asp191, which stabilize the inhibitors in the binding pocket.

SARS-CoV-2 Omicron Subvariant: Mannich bases of 3-substituted benzoxazolones were found to interact with the EG.5.1 receptor binding domain through Pi-Sigma and Pi-Anion interactions involving the benzoxazolone ring.

| Derivative Class | Protein Target | Key Interacting Amino Acid Residues |

|---|---|---|

| 2-Benzoxazolinones | HIV-1 Nucleocapsid Protein (NC) | Trp37 (π-π stacking), Phe16, Lys33, Gly35, Met46 (H-bonds) |

| Benzoxazole derivatives | Thymidylate Synthase | LYS169A, ILE168A (H-bonds) |

| Benzoxazole derivatives | VEGFR-2 | Leu35, Val43, Lys63, Leu84, Gly117, Leu180, Asp191 |

| 3-Substituted Benzoxazolones | SARS-CoV-2 EG.5.1 RBD | Involved in Pi-Sigma and Pi-Anion interactions |

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide insights into the physical movements and dynamic evolution of atoms and molecules over time. For ligand-protein complexes, MD simulations are used to assess the stability of the docked pose and analyze the persistence of key interactions. A common metric for stability is the root-mean-square deviation (RMSD), where lower and less fluctuating values suggest a more stable complex.

In studies involving benzoxazole and related heterocyclic derivatives, MD simulations have been crucial for validating docking results. For example, a 100 ns simulation of a benzimidazole (B57391) derivative complexed with the SARS-CoV-2 main protease (Mpro) showed minimal fluctuation, with an average RMSD of 1.8 Å, indicating high stability. Similarly, simulations of benzoxazole derivatives targeting the mTOR protein confirmed their stability in the active site over 150 ns, with average RMSD values of 2.8 Å and 3.0 Å. MD simulations of formazan (B1609692) derivatives of benzoxazole also confirmed stable ligand-receptor interactions. These studies demonstrate that MD simulations are a vital tool for confirming the conformational stability of benzoxazolone derivatives within their target binding sites.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA) are popular methods for estimating the free energy of binding of a ligand to a protein. These techniques are more accurate than docking scores and less computationally intensive than alchemical free energy methods. The binding free energy is calculated based on snapshots from an MD simulation, considering contributions from molecular mechanics energies (van der Waals, electrostatic), solvation free energies (polar and non-polar), and conformational entropy.

The MM/PBSA method has been applied to benzoxazole derivatives to refine binding affinity predictions. For a series of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, MM/PBSA analysis was performed following molecular docking and MD simulations. The study reported a maximum free binding energy of -58.831 kJ/mol for the most active compound, providing a quantitative measure of its strong interaction with the receptor. Such calculations are valuable for ranking potential lead compounds and understanding the thermodynamic driving forces behind ligand binding.

| Derivative Class | Target | Method | Predicted Binding Free Energy |

|---|---|---|---|

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan (cpd 4c) | 4URO Receptor | MM/PBSA | -58.831 kJ/mol |

Pharmacophore Modeling and Virtual Screening in Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential ensemble of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) necessary for optimal molecular interactions with a specific biological target. These models can be generated from a set of known active ligands or from the structure of the receptor's binding site.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of novel compounds that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. This approach has been successfully applied in the discovery of inhibitors for various targets. For example, a pharmacophore model for Cyclooxygenase-2 (COX-2) inhibitors, consisting of one hydrogen bond donor, one hydrogen bond acceptor, one hydrophobic aliphatic, and one aromatic ring feature, was used to screen databases and identify novel structural scaffolds. In the context of benzoxazolone research, virtual screening of a large chemical library was used to first identify the benzoxazolinone moiety as a potential inhibitor of the HIV-1 nucleocapsid protein, demonstrating the power of this technique to discover new chemotypes.

Pharmacological Activities and Biological Target Interactions of 5 Amino 3 Propyl 2,3 Dihydro 1,3 Benzoxazol 2 One Derivatives in Vitro and in Silico Studies

Anti-inflammatory and Analgesic Properties

Benzoxazole (B165842) and its derivatives are noted for their anti-inflammatory and analgesic activities. nih.govnih.gov

Certain benzoxazolone derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One study found that a novel benzoxazolone derivative, compound 2h, could inhibit the activation of the MAPK-NF-κB/iNOS pathway, suggesting its potential as a new anti-inflammatory agent. researchgate.net While some derivatives demonstrated no direct effect on COX-1 and COX-2 enzymes, their anti-inflammatory action was proposed to be mediated through the inhibition of iNOS, which in turn reduces the production of inflammatory mediators. researchgate.net Other research into different heterocyclic compounds has shown that inhibition of COX-2 can lead to decreased production of reactive oxygen species (ROS), which suppresses NF-κB activation and consequently attenuates the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6. tandfonline.comnih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of benzoxazole have demonstrated notable antimicrobial properties. nih.gov In vitro screenings have confirmed their potential against a variety of bacterial and fungal strains. nih.govnih.gov

For instance, a study on 3-(2-benzoxazol-5-yl)alanine derivatives found them to be selectively active against Gram-positive bacteria, specifically Bacillus subtilis. Nearly half of the compounds in this study also exhibited antifungal properties, including against the pathogenic yeast Candida albicans. nih.gov Another investigation involving 2-substituted benzoxazole derivatives screened them against Gram-positive (Streptococcus pyogenes, Staphylococcus aureus), Gram-negative (Pseudomonas aeruginosa, Escherichia coli), and fungal strains (Aspergillus clavatus, C. albicans) using agar (B569324) diffusion methods to establish their antimicrobial potential. nih.gov

| Compound Series | Bacterial Strains | Fungal Strains | Observed Activity |

|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis (Gram-positive) | Candida albicans | Selective antibacterial activity against B. subtilis and broad antifungal properties. nih.gov |

| 2-substituted benzoxazole derivatives | S. pyogenes, S. aureus (Gram-positive); P. aeruginosa, E. coli (Gram-negative) | Aspergillus clavatus, Candida albicans | Screened for broad-spectrum antibacterial and antifungal potential. nih.gov |

Antiviral Activities, including SARS-CoV-2 (Omicron Subvariants)

While various heterocyclic compounds have been investigated for their antiviral properties, including against SARS-CoV-2 and its Omicron variant, specific data on the antiviral activity of 5-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one derivatives is not detailed in the available research. Studies have highlighted the efficacy of other molecules like certain 1,2,3-triazole-benzofused conjugates against SARS-CoV-2, but this does not extend to the benzoxazolone chemical family. mdpi.com General antiviral research continues to explore a wide range of compounds, though specific findings for this particular derivative class remain to be elucidated. nih.govscienceopen.com

Anticancer and Cytotoxic Effects

The anticancer potential of benzoxazole derivatives is an area of significant research interest, with studies demonstrating their cytotoxic effects against various human tumor cell lines. nih.govnih.gov

In vitro assays have confirmed the ability of benzoxazole derivatives to inhibit the growth and proliferation of cancer cells. A study of 3-(2-benzoxazol-5-yl)alanine derivatives found that most of the tested compounds were toxic to both cancer and normal cells, though a few showed promising selectivity with much lower toxicity to normal cells. nih.gov In another study, some newly synthesized benzothiazole (B30560) and benzoxazole derivatives were evaluated for their antitumor activity against the MCF-7 human breast cancer cell line, with one compound showing particularly high potency. researchgate.net

| Compound Series | Cancer Cell Line | Assay | Key Findings |

|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Various | Cytotoxicity Assay | Most compounds toxic to cancer cells; some showed selectivity compared to normal cells. nih.gov |

| Benzoxazole/Benzothiazole derivatives | MCF-7 (Breast) | Antitumor Assay | Compound 4b was the most potent with an IC50 of 0.011 µM. researchgate.net |

| Benzylideneiminophenylthiazole analogues | MCF-7 (Breast), HepG-2 (Liver), A549 (Lung) | MTT Assay | Compounds 7b, 7f, and 7g showed maximum cytotoxicity against MCF-7, HepG-2, and A549 cell lines, respectively. nih.gov |

The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. While the precise mechanisms for all benzoxazolone derivatives are not fully elucidated, research on related heterocyclic structures provides insight. For example, studies on aminobenzylnaphthols, another class of compounds, have demonstrated pro-apoptotic properties in pancreatic and colorectal cancer cell lines through methods like Annexin V-FITC/PI staining. mdpi.com The development of new anticancer agents often focuses on identifying compounds that can trigger these apoptotic pathways selectively in tumor cells.

Specific Enzyme Inhibition (e.g., Phosphatidylinositol 3-Kinase alpha (PI3Kα))

While the benzoxazolone scaffold is prevalent in compounds targeting various enzymes, specific data on the inhibition of Phosphatidylinositol 3-Kinase alpha (PI3Kα) by derivatives of this compound is not extensively detailed in the currently available scientific literature. Research on benzoxazolone derivatives has often focused on other enzyme classes, as detailed in subsequent sections.

Central Nervous System (CNS) Activities

Derivatives of the 2(3H)-benzoxazolone class have demonstrated significant potential for modulating central nervous system functions, exhibiting a range of activities from anticonvulsant effects to high-affinity interactions with specific CNS receptors.

A number of 2(3H)-benzoxazolone and related 2(3H)-benzothiazolone derivatives have been synthesized and assessed for their anticonvulsant properties. nih.gov These compounds have been tested in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests. nih.gov Certain derivatives have shown significant protection against seizures. For instance, in a study, compounds designated as 43 and 45 were identified as highly active against MES-induced seizures, with ED50 values of 8.7 and 7.6 mg/kg, respectively. nih.gov The neuroprotective potential of these derivatives is often linked to their interaction with sigma receptors, which are implicated in modulating neuronal transmission. nih.gov

Table 1: Anticonvulsant Activity of Selected 2(3H)-Benzoxazolone and Benzothiazolone Derivatives

| Compound | Test Model | Administration | ED50 (mg/kg) | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) | Source |

|---|---|---|---|---|---|---|

| Compound 43 | MES-induced seizures (mice) | Intraperitoneal | 8.7 | >100 | >11.5 | nih.gov |

| Compound 45 | MES-induced seizures (mice) | Intraperitoneal | 7.6 | >100 | >13.2 | nih.gov |

The benzoxazolone scaffold has proven to be a fertile ground for developing selective ligands for sigma receptors, which are recognized as a unique class of intracellular proteins. frontiersin.org It is now accepted that there are two primary sigma receptor subtypes, σ1 and σ2. sigmaaldrich.com

Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: In vitro receptor binding studies have revealed that some benzoxazolone and benzothiazolone derivatives bind to sigma-1 receptors with high, nanomolar affinities. nih.gov For example, compounds 43 and 45 from an anticonvulsant series demonstrated high affinity for σ1 receptors. nih.gov Further studies have produced benzoxazolone derivatives with exceptional selectivity for the σ1 receptor subtype over the σ2 subtype. nih.gov A para-chloro-substituted N-benzyl benzo[d]oxazol-2(3H)-one derivative showed a Ki value of 0.1 nM for σ1 receptors and 427 nM for σ2 receptors, resulting in a selectivity ratio (Ki σ2/Ki σ1) of 4270. nih.gov Other derivatives have been developed with a mixed σ1/σ2 pharmacological profile. researchgate.net The interaction with these receptors is believed to contribute to the potential antipsychotic, cognitive, motor, neuroprotective, and anticonvulsant activities observed in animal models. nih.gov

Dopaminergic and Serotoninergic Receptors: While demonstrating potent affinity for sigma binding sites, many of these compounds show negligible affinity for other CNS receptors, including dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, highlighting their selectivity. nih.gov

Table 2: Binding Affinity of Selected Benzoxazolone Derivatives for Sigma Receptors

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki σ2 / Ki σ1) | Source |

|---|---|---|---|---|

| 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one | Sigma-1 | 8.5 | 58 | nih.gov |

| N-(4-chlorobenzyl)benzoxazolone derivative | Sigma-1 | 0.1 | 4270 | nih.gov |

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a significant target for therapeutic and diagnostic agents, particularly in the context of neuroinflammation and psychiatric disorders. nih.govnih.gov The benzoxazolone structure has been identified as an ideal scaffold for the design of TSPO ligands. nih.govresearchgate.net

Researchers have designed and synthesized novel benzoxazolone derivatives, examining the structure-activity relationship (SAR) by modifying substituents at the amide and C-5 positions. nih.gov These efforts have led to the discovery of compounds with high TSPO binding affinity. nih.gov While initial compounds showed poor drug-like properties, further optimization of their pharmacokinetic profiles resulted in the development of derivatives with potential therapeutic effects, such as anxiolytic activity demonstrated in animal models. nih.gov

Enzyme Inhibition beyond Cancer and Inflammation (e.g., Cholinesterases)

Derivatives of 2-benzoxazolinone (B145934) have been investigated as potential inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov

Several studies have synthesized series of benzoxazolone derivatives and evaluated their inhibitory activity using the colorimetric Ellman's method. nih.govnih.gov The findings indicate that these compounds can exhibit potent and sometimes selective inhibition of these enzymes. For instance, a series of 6-chloroacetyl-2-benzoxazolinone (B1227339) derivatives showed promising activity, with some compounds being more potent than the standard drug donepezil (B133215) against BChE and one derivative showing stronger activity than donepezil against AChE. nih.gov Another study on 5-chloro-2(3H)-benzoxazolone Mannich bases revealed that all tested compounds had higher AChE inhibitory activity than the reference compound rivastigmine (B141) and were selective for AChE. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Benzoxazolone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Source |

|---|---|---|---|---|

| Compound 3e | AChE | - (Stronger than Donepezil) | Donepezil | nih.gov |

| Compound 3a | BChE | - (Stronger than Donepezil) | Donepezil | nih.gov |

| Compound 3b | BChE | - (Stronger than Donepezil) | Donepezil | nih.gov |

| Compound 3c | BChE | - (Stronger than Donepezil) | Donepezil | nih.gov |

| Compound 3e | BChE | - (Stronger than Donepezil) | Donepezil | nih.gov |

| Compound 7 (Mannich base) | AChE | 7.53 ± 0.17 | Rivastigmine | nih.gov |

Circadian Rhythm Modulation through Clock Protein Interactions

The circadian clock, a fundamental biological pacemaker, is regulated by a complex feedback loop of core clock proteins, including CLOCK, BMAL1, Period (PER), and Cryptochrome (CRY). chronobiologyinmedicine.orgnih.gov Recent in silico research has explored the potential of benzoxazolone derivatives to modulate this system. chronobiologyinmedicine.org

Molecular docking and dynamics simulations have been conducted to evaluate the interaction of benzoxazolone and its 5-substituted derivatives with key clock proteins (CLOCK:BMAL1, PER1, PER2, CRY1, and CRY2). chronobiologyinmedicine.org These computational studies suggest that the benzoxazolone ring is structurally similar to the core of melatonin (B1676174) and indomethacin, molecules known to influence circadian rhythms and inflammation. The results indicated that certain derivatives, particularly 5-nitro-2-benzoxazolone and 5-fluoro-2-benzoxazolone, exhibited higher binding affinities for clock proteins compared to the reference molecules. chronobiologyinmedicine.org These findings hypothetically propose that benzoxazolone derivatives could be potential candidates for regulating the circadian rhythm, possibly through an impact on CRY proteins, though these preliminary in silico results require further validation through in vitro and clinical investigations. chronobiologyinmedicine.org

Anti-HIV, Anti-malarial, Anti-tubercular, and Herbicide Models

Anti-HIV Activity

Derivatives of the broader benzoxazolone class have shown promise as inhibitors of HIV-1. A study focusing on novel 2-benzoxazolinone derivatives identified a compound that demonstrated an 84% inhibition of HIV-1 at a concentration of 100 μM. This research suggested that the benzoxazolinone scaffold could serve as a replacement for the catechol moiety found in some integrase strand transfer inhibitors, which are known for their toxicity. Docking studies proposed that the anti-HIV-1 activity may stem from the chelation of two Mg²⁺ cations in the active site of the prototype foamy virus integrase.

In a separate investigation, benzoxazolinone derivatives were identified as inhibitors of the HIV-1 nucleocapsid protein (NC), a crucial protein for viral replication. One of the most active analogues in this series, compound 5–06 , exhibited IC50 values in the low micromolar range for both in vitro inhibition of NC-mediated nucleic acid annealing reactions and antiviral activity in HIV-infected cells. nih.gov While these values indicate a need for further optimization for direct pharmacological use, they establish the benzoxazolinone core as a valid starting point for developing novel anti-NC agents. nih.gov

In silico studies on related benzimidazolone derivatives have further supported the potential of these heterocyclic systems as HIV-1 inhibitors. Molecular docking analyses of these compounds against both wild-type and mutant strains of HIV-1 reverse transcriptase (RT) revealed strong binding affinities. For instance, two selected benzimidazolone compounds, L15 and L17 , displayed binding affinities of -11.5 Kcal/mol and -11.4 Kcal/mol, respectively, against the wild-type enzyme. These in silico findings highlight the potential for these scaffolds to interact effectively with key viral enzymes.

Anti-tubercular Activity

The benzoxazole scaffold, particularly with a 5-amino substitution, has been a focal point in the search for new anti-tubercular agents. Research on a series of 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles revealed significant antimycobacterial activity. Specifically, compounds 3a , 3c , and 3f from this series exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL against both Mycobacterium tuberculosis H37Rv and its drug-resistant isolate. nih.gov

To understand the potential mechanism of action, molecular docking studies were performed on these active compounds against the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis. nih.gov InhA is a critical enzyme involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The docking studies provided insights into the ligand-protein interactions, suggesting that these benzoxazole derivatives could act as inhibitors of this key enzyme. nih.gov Further in silico investigations on other benzoxazole derivatives have also shown promising binding energies against InhA, reinforcing the potential of this scaffold in developing new anti-tubercular drugs.

| Compound | Substituent at Position 2 | MIC (µg/mL) vs. M. tuberculosis H37Rv | MIC (µg/mL) vs. Drug-Resistant Isolate |

| 3a | Phenyl | 8 | 8 |

| 3c | 4-Fluorophenyl | 8 | 8 |

| 3f | 4-Nitrophenyl | 8 | 8 |

Data sourced from a study on 5-amino-2-(substitutedphenyl/benzyl)benzoxazoles. nih.gov

Anti-malarial Activity

While research into the anti-malarial properties of this compound and its direct derivatives is still emerging, broader in silico screening studies of diverse chemical libraries have identified compounds with potential anti-malarial activity. These computational approaches typically involve docking small molecules against essential Plasmodium falciparum enzymes. For example, virtual screening campaigns have targeted proteins like plasmepsin V, a key enzyme in parasite protein export. nih.gov Although specific benzoxazolone derivatives were not the primary focus of these initial large-scale screenings, the methodologies employed could be applied to a targeted library of these compounds to explore their anti-malarial potential. The structural features of the benzoxazolone core, with its potential for diverse substitutions, make it a candidate for future exploration in anti-malarial drug discovery.

Herbicide Models

In the realm of agrochemicals, benzoxazinone (B8607429) derivatives, which share a similar heterocyclic core, have been extensively studied as potent herbicides. Their primary mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme, and its inhibition leads to the accumulation of phototoxic protoporphyrinogen IX, causing rapid cell death in plants.

One study reported the development of benzoxazinone derivatives containing hydantoin (B18101) or 1,2,3-triazole fragments. nih.govbepls.com Compound A1 from this series demonstrated highly effective, broad-spectrum herbicidal activity against a variety of weeds at a dosage of 150 g ai/ha. nih.govbepls.com Notably, its efficacy against broadleaf weeds was comparable to the commercial herbicide flumioxazin (B1672886). nih.govbepls.com Furthermore, compound A1 exhibited excellent safety profiles for important crops like wheat and maize. nih.govbepls.com Molecular docking studies indicated that these benzoxazinone derivatives occupy the same active site in Nicotiana tabacum PPO (NtPPO) as flumioxazin, with key interactions involving residues Arg-98 and Phe-392. nih.govbepls.com

Another investigation focused on benzoxazinone-pyrimidinedione hybrids, leading to the discovery of compound 7af . nih.govpnrjournal.com This derivative displayed excellent, broad-spectrum herbicidal activity at a low application rate of 37.5 g a.i./ha. nih.govpnrjournal.com Significantly, it showed a high degree of selectivity, with a Kᵢ value of 14 nM for NtPPO compared to 44.8 μM for human PPO, resulting in a selectivity factor of 3200. nih.govpnrjournal.com This high selectivity is a crucial attribute for a safe and effective herbicide. Molecular simulations provided insights into the binding mechanism and the basis for this selectivity. nih.govpnrjournal.com

| Compound | Target Weeds | Application Rate | Efficacy | Crop Safety |

| A1 | Broadleaf and grass weeds | 150 g ai/ha | Highly effective, comparable to flumioxazin on broadleaf weeds | Superior safety for wheat and maize compared to flumioxazin |

| 7af | Broad-spectrum | 37.5 g a.i./ha | Excellent herbicidal activity | High selectivity for plant PPO over human PPO |

Data compiled from studies on benzoxazinone derivatives as PPO inhibitors. nih.govnih.govbepls.compnrjournal.com

Future Research Directions for 5 Amino 3 Propyl 2,3 Dihydro 1,3 Benzoxazol 2 One and Its Analogues

Development of Novel Synthetic Routes for Diverse Analogues

The generation of a diverse library of analogues is fundamental to establishing robust structure-activity relationships (SAR) and identifying lead compounds with improved potency and pharmacokinetic profiles. mdpi.com Future synthetic research should focus on developing more efficient, versatile, and sustainable methods to modify the 5-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one scaffold.

Key areas for exploration include:

N-Alkylation and Arylation: While the propyl group at the N-3 position is a defining feature, creating analogues with diverse substituents at this position is crucial. Efficient N-alkylation or N-arylation techniques, such as the Chan-Lam cross-coupling, can be employed to introduce a variety of functional groups, potentially influencing ligand-receptor interactions and physicochemical properties. researchgate.net

Sustainable Synthetic Methodologies: Modern synthetic chemistry emphasizes eco-friendly approaches. mdpi.com The application of microwave-assisted synthesis, ultrasound, and mechanochemical reactions could offer significant advantages over conventional methods, including reduced reaction times, increased yields, and minimized solvent usage. mdpi.com For instance, the synthesis of 2-arylbenzoxazole derivatives has been successfully achieved using these green chemistry principles. mdpi.com

Cycloaddition Reactions: Advanced cycloaddition strategies, such as the 1,3-dipolar cycloaddition of azomethine ylides generated via decarboxylation of α-amino acids, present a powerful tool for constructing complex heterocyclic systems. beilstein-journals.org Adapting these methods could provide novel pathways to benzoxazolone analogues with unique stereochemistry and substitution patterns.

Palladium-Catalyzed Cross-Coupling: To overcome challenges in certain synthetic steps, alternative approaches like palladium-catalyzed cross-coupling reactions can be invaluable. This technique was successfully used to prepare a key benzoxazolone intermediate via a lithium-halogen exchange followed by functionalization, demonstrating its utility in complex multi-step syntheses. acs.org

| Synthetic Strategy | Description | Potential Application for Benzoxazolone Analogues | Reference(s) |

| N-Alkylation/Arylation | Introduction of various alkyl or aryl groups at the nitrogen atom of the oxazolone (B7731731) ring. | Generation of a library of N-3 substituted analogues to probe effects on biological activity and pharmacokinetics. | researchgate.netresearchgate.net |

| Sustainable Methods | Use of microwave, ultrasound, or mechanochemistry to drive reactions. | Eco-friendly, efficient synthesis of diverse benzoxazolone derivatives with potentially higher yields and shorter reaction times. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Reaction involving a 1,3-dipole with a dipolarophile to form a five-membered ring. | Creation of novel, complex heterocyclic structures fused to or substituted on the benzoxazolone core. | beilstein-journals.org |

| Pd-Catalyzed Cross-Coupling | Formation of carbon-carbon or carbon-heteroatom bonds using a palladium catalyst. | A versatile method for introducing a wide range of substituents at various positions on the aromatic ring that are not accessible by other means. | acs.org |

Advanced In Silico Methodologies for Mechanistic Elucidation and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. Applying advanced in silico methodologies to the this compound scaffold can provide deep insights into its mechanism of action and guide the rational design of optimized analogues. researchgate.net

Future computational research should focus on:

Virtual Screening and Molecular Docking: A computational-assisted virtual screening approach can be used to screen large compound libraries against known biological targets, helping to identify new classes of inhibitors based on the benzoxazolone template. acs.orgresearchgate.net Molecular docking studies can then predict the binding poses and affinities of these analogues within the active sites of target proteins, elucidating key intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of binding stability over time. pensoft.net These simulations can reveal conformational changes in both the ligand and the target protein upon binding, offering a more accurate understanding of the interaction dynamics than static docking models.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to build mathematical models that correlate the chemical structures of benzoxazolone analogues with their biological activities. excli.de These models are valuable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

ADME Prediction: The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in early-stage drug discovery. researchgate.netpensoft.net In silico tools can predict key parameters such as oral bioavailability, blood-brain barrier penetration, and metabolic stability, guiding the design of analogues with more favorable pharmacokinetic profiles. acs.orgnih.gov

| In Silico Technique | Objective | Expected Outcome | Reference(s) |

| Virtual Screening | Identify potential new biological targets or novel hit compounds from large databases. | A shortlist of high-potential targets or lead compounds for further experimental validation. | acs.orgpensoft.net |

| Molecular Docking | Predict the preferred orientation and binding affinity of a ligand to a target protein. | Understanding of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive potency. | researchgate.net |

| MD Simulations | Simulate the motion of atoms in the ligand-protein complex over time. | Assessment of binding stability and identification of stable binding conformations. | pensoft.net |

| QSAR Modeling | Correlate chemical structure with biological activity. | Predictive models to guide the design of more potent analogues. | excli.de |

| ADME Prediction | Forecast the pharmacokinetic properties of a molecule. | Prioritization of compounds with drug-like properties for synthesis and in vivo testing. | researchgate.netpensoft.net |

Exploration of New Biological Targets and Polypharmacology

The 2(3H)-benzoxazolone heterocycle is considered a "privileged scaffold" due to its ability to serve as a high-affinity ligand for a wide range of biological targets. nih.govresearchgate.net This versatility suggests that this compound and its derivatives may interact with multiple, potentially novel, biological targets.

Future research in this area should include:

Systematic Target Deconvolution: While targets like acid ceramidase have been identified for some benzoxazolone derivatives, a systematic screening of analogues against diverse target classes (e.g., kinases, G-protein coupled receptors, ion channels) is warranted. acs.orgnih.gov The broad therapeutic applications of this scaffold, ranging from neuroprotection to anti-inflammatory effects, suggest a rich and underexplored target landscape. nih.govresearchgate.net High-affinity ligands based on this template have been developed for dopaminergic (D2, D4), serotoninergic (5-HT1A, 5-HT-2A), and sigma (σ1, σ2) receptors. nih.govresearchgate.net

Polypharmacology: Rather than aiming for absolute target selectivity, a polypharmacological approach seeks to design single compounds that modulate multiple targets simultaneously. nih.gov This strategy can lead to superior efficacy, a lower likelihood of acquired resistance, and improved safety profiles compared to single-target agents or combination therapies. nih.gov Given the scaffold's promiscuity, deliberately designing benzoxazolone analogues with specific multi-target profiles for complex diseases like cancer or neurodegenerative disorders represents a promising therapeutic strategy. nih.gov

| Potential Target Class | Rationale | Example(s) | Reference(s) |

| Enzymes | Benzoxazolones are known to inhibit key enzymes in metabolic pathways. | Acid Ceramidase (implicated in lysosomal storage diseases). | acs.orgnih.govnih.gov |

| Neurotransmitter Receptors | The scaffold has shown high affinity for various receptors in the central nervous system. | Dopamine (B1211576) (D2, D4), Serotonin (B10506) (5-HT1A, 5-HT2A), Sigma (σ1, σ2). | nih.govresearchgate.net |

| Inflammatory Mediators | Derivatives have demonstrated anti-inflammatory properties. | Inducible nitric oxide synthase (iNOS). | nih.gov |

| Translocator Protein (TSPO) | Benzoxazolone-based probes have been developed for this mitochondrial protein. | TSPO is a biomarker for neuroinflammation. | nih.gov |

Design of Targeted Molecular Probes based on the Benzoxazolone Scaffold

The inherent drug-like properties and established biological activity of the benzoxazolone core make it an excellent foundation for the design of molecular probes. nih.gov These chemical tools are crucial for studying biological processes, validating drug targets, and visualizing molecular interactions in living systems.

Future directions in this area involve:

Developing Pharmacological Probes: The 2(3H)-benzoxazolone scaffold has been explicitly described as a "privileged scaffold" for the design of pharmacological probes. nih.gov Analogues of this compound can be systematically modified to serve as high-affinity, selective ligands for specific biological targets.

Creating Imaging Agents: By conjugating the benzoxazolone scaffold to a reporter moiety, such as a fluorophore or a positron-emitting radionuclide, novel imaging agents can be developed. For example, benzoxazolone-based probes for the translocator protein (TSPO), a marker of neuroinflammation, have already been explored. nih.gov Similar strategies could be applied to create probes for other targets, enabling non-invasive imaging techniques like fluorescence microscopy or Positron Emission Tomography (PET).

Affinity-Based Probes: The scaffold can be functionalized with reactive groups or photo-affinity labels to create probes for target identification and validation. These probes bind covalently to their target protein upon activation, allowing for subsequent isolation and identification via proteomics techniques.

This multi-pronged research approach, combining innovative synthesis, computational design, broad biological screening, and the development of chemical tools, will be essential to fully unlock the therapeutic potential of this compound and its related analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with cyclization of ortho-aminophenol derivatives with propyl-containing carbonyl compounds (e.g., 3-chloropropionyl chloride) in acidic conditions (polyphosphoric acid or acetic acid) to form the benzoxazolone core .

-

Step 2 : Introduce the amino group via nucleophilic substitution or reductive amination. For example, react intermediate 5-chloro derivatives with ammonia under high-pressure conditions .

-

Optimization : Use design-of-experiment (DoE) approaches to vary temperature (80–120°C), solvent (diethyl ether/water mixtures), and catalyst (sodium bicarbonate) to maximize yield .

Parameter Range Tested Optimal Condition Yield Improvement Temperature 80–120°C 100°C 15% Solvent Ratio 1:1 to 1:3 (Et₂O:H₂O) 1:2 20% Catalyst NaHCO₃ vs. K₂CO₃ NaHCO₃ 10%

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (85:15 to 60:40 over 20 min) for baseline separation of impurities .

- NMR : Confirm propyl chain integration (δ 1.2–1.6 ppm for CH₂, δ 0.9 ppm for CH₃) and benzoxazolone carbonyl (δ 165–170 ppm in ¹³C NMR) .

- Mass Spectrometry : Compare experimental [M+H]⁺ (m/z 207.1) with theoretical values .

Q. What stability studies are critical for this compound under varying storage conditions?

- Methodology :

- Perform accelerated degradation studies at 40°C/75% RH for 6 months. Use HPLC to monitor degradation products (e.g., hydrolysis of the oxazolone ring) .

- Store lyophilized samples at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?

- Methodology :

-

Synthesize analogs with modified substituents (e.g., alkyl chain length, halogenation). Test in vitro bioactivity (e.g., antimicrobial assays via broth microdilution; IC₅₀ calculations) .

-

Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., bacterial DNA gyrase) .

Analog Modification Antimicrobial IC₅₀ (μg/mL) Docking Score (kcal/mol) Propyl (parent) 12.5 –8.2 Pentyl 8.3 –9.1 Fluoro-substituted 5.7 –9.8

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., bacterial strain variability, solvent DMSO vs. ethanol) .

- Dose-Response Validation : Re-test disputed compounds using standardized protocols (CLSI guidelines) .

Q. What mechanistic studies can elucidate the compound’s apoptotic effects in cancer cells?

- Methodology :

- Flow Cytometry : Assess apoptosis via Annexin V/PI staining in treated vs. untreated cells .

- Western Blot : Measure caspase-3/7 activation and Bcl-2/Bax ratio changes .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

- Solution :

- Use co-solvents (≤1% DMSO) or prepare β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

Q. What computational tools are suitable for predicting metabolic pathways?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.